n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide
Description
N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide is a triazine-based compound featuring a diamino-substituted triazine core linked to a phenyl ring, which is further functionalized with a 2-nitrobenzamide group.
Properties
CAS No. |
35107-22-3 |
|---|---|
Molecular Formula |
C16H13N7O3 |
Molecular Weight |
351.32 g/mol |
IUPAC Name |
N-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N7O3/c17-15-20-13(21-16(18)22-15)9-5-7-10(8-6-9)19-14(24)11-3-1-2-4-12(11)23(25)26/h1-8H,(H,19,24)(H4,17,18,20,21,22) |
InChI Key |
GSUCUMIUGYIFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,6-Diamino-1,3,5-triazine Core
The 1,3,5-triazine ring is commonly synthesized starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) , a highly reactive electrophile that undergoes sequential nucleophilic substitution by amines at controlled temperatures.
Stepwise Amination of Cyanuric Chloride :
Cyanuric chloride is treated with aromatic amines at low temperatures (e.g., -25°C to 0°C) to selectively substitute chlorine atoms. The order of substitution follows the decreasing reactivity of the chlorine atoms on the triazine ring. The first substitution is done with less reactive amines such as aromatic amines, followed by more reactive amines for the second substitution, and finally the introduction of diamino groups at the 4 and 6 positions.Protection and Deprotection of Amino Groups :
To manage reactivity and selectivity, amino groups on intermediates can be protected using tert-butoxycarbonyl (BOC) groups. For example, 3,5-diaminopiperidine derivatives are protected as di-BOC derivatives before incorporation into the triazine ring. After substitution, BOC groups are removed by acid treatment (e.g., HCl in dioxane) to yield free amino groups.
Attachment of the Phenyl Linker
The phenyl group substituted at the 2-position of the triazine is introduced via nucleophilic aromatic substitution of cyanuric chloride with 4-aminophenyl derivatives . This step is performed at low temperature to avoid polysubstitution and maintain regioselectivity.
The 4-aminophenyl intermediate is then further functionalized to introduce the nitrobenzamide moiety.
Formation of the 2-Nitrobenzamide Moiety
The nitrobenzamide group is introduced by coupling the amino-substituted phenyl-triazine intermediate with 2-nitrobenzoyl chloride or equivalent activated carboxylic acid derivatives.
The amide bond formation is typically carried out under mild conditions using coupling agents or direct reaction with acyl chlorides in the presence of bases such as triethylamine or diisopropylethylamine (DIPEA) in anhydrous solvents (e.g., tetrahydrofuran, dichloromethane).
Purification is achieved through liquid-liquid extraction, silica gel chromatography, and recrystallization from suitable solvents such as ethyl acetate or methylene chloride.
Representative Synthetic Procedure (Based on Patent WO2005028467A1)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyanuric chloride (0.25 M in anhydrous THF), cooled to -25°C | Preparation of reactive triazine intermediate |
| 2 | Addition of 4-aminophenyl derivative (0.25 M in THF with base) at -25°C | Nucleophilic substitution of first Cl on triazine |
| 3 | Stirring overnight at -25°C, then warming to room temperature | Completion of substitution |
| 4 | Work-up: washing organic layer with water, drying over MgSO4 | Removal of impurities |
| 5 | Reaction with 2-nitrobenzoyl chloride in presence of base at room temperature | Amide bond formation |
| 6 | Purification by silica gel chromatography and recrystallization | Isolation of pure product |
This method ensures controlled substitution on the triazine ring and efficient coupling to the nitrobenzamide group.
Analytical and Purification Techniques
Thin Layer Chromatography (TLC) : Preparative TLC on silica gel plates with UV visualization is used for monitoring reaction progress and preliminary purification.
Column Chromatography : Silica gel (230-400 mesh) under positive pressure is employed for purification of intermediates and final products.
Liquid-Liquid Extraction : Organic layers are washed with water and brine to remove inorganic salts and polar impurities.
Recrystallization : Final compounds are recrystallized from solvents such as methylene chloride or ethyl acetate to improve purity and yield.
LC-MS Analysis : Liquid chromatography-mass spectrometry is used to confirm the identity and purity of the synthesized compound after each step.
Summary Table of Key Synthetic Steps
| Step | Intermediate/Compound | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyanuric chloride | Anhydrous THF, -25°C | Starting material | Highly reactive triazine core |
| 2 | 4-Aminophenyl substitution | 4-Aminophenyl derivative, base, -25°C to RT | Selective substitution | Controls regioselectivity |
| 3 | Introduction of amino groups | Protected diamino piperidine or diamino groups, sequential substitution | Amination | Protection/deprotection needed |
| 4 | Coupling with 2-nitrobenzoyl chloride | 2-Nitrobenzoyl chloride, base, RT | Amide bond formation | Mild conditions to avoid side reactions |
| 5 | Purification | Silica gel chromatography, recrystallization | Isolation of pure product | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazine ring and nitrobenzamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
Anticancer Triazine Carboxamides
A series of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides (e.g., compounds 28–32) were synthesized via reactions involving nitrosobenzene and acetonitrile derivatives. These compounds share the diamino-triazine core and carboxamide linkage with the target compound but differ in substituents. For example, compound 28 has a simple phenyl group instead of the nitrobenzamide moiety. Biological testing revealed moderate anticancer activity against human tumor cell lines, suggesting that the carboxamide group enhances cellular uptake or target binding .
Bis(morpholino-triazine) Derivatives
Compounds such as 22 and 24 incorporate morpholino groups at the 4- and 6-positions of the triazine ring. These derivatives, prepared via urea-forming reactions, exhibit enhanced solubility due to the morpholino substituents. The morpholino groups likely improve pharmacokinetic properties compared to the nitrobenzamide group in the target compound .
USP Iscotrizinol-Related Compounds
USP Iscotrizinol Related Compound A (C36H43N7O5) and B (C29H37ClN6O3) feature triazine cores with bulky tert-butyl and 2-ethylhexyl groups. These compounds serve as reference standards in UV-filter formulations. Their structural complexity contrasts with the target compound’s simpler nitrobenzamide substituent, highlighting how steric effects influence stability and application .
OLED-Optimized Triazines
DM-B, DM-Bm, and DM-G are triazine-based emitters with spiro-acridine-fluorene architectures. These compounds achieve photoluminescence quantum efficiencies (PLQE) >90% and external quantum efficiencies (EQE) up to 30.8% in OLEDs. While structurally distinct from the target compound, their design principles—such as spatial electronic interactions—could inform the optimization of triazine derivatives for electronic applications .
Key Comparative Data
Functional and Application Differences
- Pharmaceutical Potential: Carboxamides (e.g., compound 28) and bis(morpholino-triazines) show anticancer activity, suggesting the target compound may share similar mechanisms. However, the nitro group’s electron-withdrawing nature might alter binding affinity or metabolic stability .
- Materials Science : OLED-focused triazines prioritize planar, conjugated structures for light emission, whereas the target compound’s nitrobenzamide group may hinder conjugation, limiting optoelectronic applications .
Biological Activity
The compound n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 272.28 g/mol
This compound features a triazine ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the 4,6-diamino-1,3,5-triazine moiety exhibit significant activity against various pathogens and may serve as potential therapeutic agents.
Antiviral Activity
A study focused on the structure-activity relationship (SAR) of similar triazine derivatives demonstrated that compounds with the 4,6-diamino substitution exhibited promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds showed efficacy against both wild-type and drug-resistant strains of the virus .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and similar compounds.
Case Studies
- HIV Resistance Study : A series of experiments were conducted to evaluate the effectiveness of triazine derivatives against HIV. The results indicated that certain derivatives maintained their inhibitory effects even in drug-resistant strains, suggesting a robust mechanism of action that warrants further investigation .
- Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cell growth inhibition in multiple types of cancer cells, indicating potential as an anticancer agent .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics in animal models. However, comprehensive toxicity assessments are necessary to determine safety profiles for potential clinical applications.
Q & A
Q. What are the recommended synthetic routes for N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving nitroso intermediates and triazine derivatives. For example, analogous triazine-containing compounds (e.g., benzo[a]phenoxazinium chlorides) are synthesized by refluxing nitroso derivatives (e.g., 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride) with dichlorotriazine derivatives in concentrated HCl. Reaction progress is monitored via TLC, and purification is achieved using dichloromethane/methanol gradients . Optimization involves adjusting reflux time, acid concentration, and stoichiometric ratios of reactants.
Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of aromatic protons (6.5–8.5 ppm) and triazine/amide functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected molecular ion at m/z 367.1 for CHNO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro enzyme assays and in vivo tumor models?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability, tissue penetration). For example, PF-05212384 (a structurally related triazine derivative) shows potent PI3K/mTOR inhibition (IC < 5 nM in vitro) but reduced efficacy in xenograft models due to rapid clearance. Mitigation strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (t), volume of distribution (Vd), and bioavailability via LC-MS/MS.
- Prodrug Design : Introduce lipophilic moieties to enhance membrane permeability .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS to calculate intrinsic clearance (CL).
- Cytochrome P450 Inhibition : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC values >10 μM indicate low interaction risk .
Q. What computational approaches predict binding modes of this compound to kinase targets like PI3K/mTOR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into PI3Kα (PDB: 4JPS) and mTOR (PDB: 4JSV) active sites. Prioritize hydrogen bonding with conserved residues (e.g., Val851 in mTOR).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
